Metfendrazine - 3734-26-7

Metfendrazine

Catalog Number: EVT-275101
CAS Number: 3734-26-7
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metfendrazine, also known as methphendrazine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class. It has been investigated as an antidepressant.
Source and Classification

Metfendrazine is synthesized from derivatives of nitroimidazole. The classification of this compound falls under the category of antimicrobial agents, specifically targeting anaerobic bacteria and protozoa. Its structure and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of metfendrazine typically involves several steps that include nitration and subsequent reactions with various reagents. A common method for synthesizing metronidazole, from which metfendrazine is derived, includes the following steps:

  1. Nitration: The initial step involves the reaction of N,N'-dimethyl urea with a mixture of concentrated nitric acid and fuming sulfuric acid at low temperatures (−5 to 0 °C). This results in the formation of dinitrourea.
  2. Hydrolysis: The nitrated product undergoes hydrolysis at elevated temperatures (5-30 °C) to yield metronidazole.
  3. Modification: Further modifications can be made by reacting metronidazole with various alkyl halides or other reagents to introduce different functional groups, leading to the formation of metfendrazine derivatives.

The synthesis parameters such as temperature, reaction time, and reagent concentrations are critical to achieving high yields and desired purity levels in the final product .

Molecular Structure Analysis

Metfendrazine features a nitro group (-NO₂) attached to an imidazole ring structure, which is characteristic of its class. The molecular formula can be represented as C6_{6}H8_{8}N4_{4}O2_{2}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Features:

  • Imidazole Ring: Central to its structure, providing the necessary pharmacophore for biological activity.
  • Nitro Group: Enhances the compound's reactivity and contributes to its antimicrobial properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of metfendrazine during synthesis .

Chemical Reactions Analysis

Metfendrazine can participate in various chemical reactions due to its functional groups:

  1. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering its biological activity.
  2. Substitution Reactions: The imidazole ring can undergo nucleophilic substitutions with different electrophiles, allowing for the synthesis of diverse derivatives.
  3. Condensation Reactions: Metfendrazine can react with aldehydes or ketones to form imines or other condensation products.

These reactions are crucial for modifying the compound's properties and enhancing its therapeutic efficacy .

Mechanism of Action

The mechanism of action of metfendrazine primarily involves the disruption of nucleic acid synthesis in target microorganisms. Upon entering anaerobic cells, metfendrazine is reduced to reactive intermediates that interact with DNA, leading to:

  • DNA Strand Breakage: The formation of free radicals that cause damage to DNA structure.
  • Inhibition of Replication: Preventing bacterial replication and leading to cell death.

This mechanism is similar to that observed in other nitroimidazoles like metronidazole, making it effective against anaerobic bacteria and certain protozoa .

Physical and Chemical Properties Analysis

Metfendrazine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 168.16 g/mol.
  • Melting Point: Generally ranges between 85-90 °C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation in pharmaceutical preparations and dictate storage conditions .

Applications

Metfendrazine has significant applications in medicine:

  1. Antimicrobial Therapy: Used primarily for treating infections caused by anaerobic bacteria such as Clostridium species.
  2. Antiparasitic Agent: Effective against protozoan infections like giardiasis and amoebiasis.
  3. Research Tool: Utilized in laboratory settings for studying microbial resistance mechanisms and developing new antimicrobial agents.

The ongoing research into metfendrazine derivatives aims to enhance efficacy and reduce side effects, contributing to its potential as a valuable therapeutic agent .

Historical Development & Discontinuation of Metfendrazine as an Antidepressant Agent

Emergence of Hydrazine-Based MAOIs in Mid-20th Century Psychiatry

The discovery of monoamine oxidase inhibitors (MAOIs) revolutionized psychiatry in the 1950s. Iproniazid, initially an antitubercular drug, was serendipitously found to elevate mood in patients, leading to its repurposing as the first MAOI antidepressant. This breakthrough catalyzed the development of hydrazine derivatives, including phenelzine and later metfendrazine (α,N-dimethylphenelzine). These compounds leveraged the hydrazine moiety (–NH–NH₂) to irreversibly inhibit monoamine oxidase, the enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. By 1957, phenelzine was marketed in France, establishing a therapeutic niche for "atypical" depression characterized by mood reactivity and anxiety. Despite early enthusiasm, hepatotoxicity concerns with early hydrazines like iproniazid prompted stricter safety monitoring and spurred chemical refinements, culminating in metfendrazine’s design as a methylated analogue aimed at enhanced stability [9] [4].

Table 1: Key Hydrazine-Based MAOIs in the 1950s–1960s

CompoundIntroduction YearChemical FeaturesPrimary Clinical Use
Iproniazid1952Isonicotinyl hydrazideDepression (withdrawn by 1961)
Phenelzine1957β-PhenylethylhydrazineAtypical depression, anxiety
Isocarboxazid1959Benzyl hydrazine derivativeRefractory depression
Metfendrazine1961 (est.)α,N-Dimethylphenelzine analogueSchizophrenia/affective disorders

Preclinical Rationale for Metfendrazine’s Irreversible MAO Inhibition

Metfendrazine was engineered to optimize irreversible MAO inhibition while mitigating metabolic instability. Like phenelzine, it covalently bound to both MAO-A (primary target for serotonin/norepinephrine clearance) and MAO-B (dopamine metabolism), deactivating the enzyme permanently until new enzyme synthesis occurred (~2 weeks). Preclinical studies emphasized its dual mechanism:

  • Neurotransmitter accumulation: Sustained elevation of monoamines in synaptic clefts, potentiating neurotransmission.
  • Dopaminergic modulation: As an amphetamine analogue, it promoted norepinephrine/dopamine release, distinct from non-hydrazine MAOIs like tranylcypromine [9].Crucially, metfendrazine’s α-methyl group aimed to reduce hepatic vulnerability—a flaw in earlier hydrazines—by hindering reactive intermediate formation. Animal models confirmed 80–90% MAO suppression in cortical and limbic regions within 4 hours of administration, aligning with its rapid absorption kinetics [4] [9].

Comparative Efficacy in Early Schizophrenia Trials (1960–1962)

Metfendrazine entered clinical testing during an era when MAOIs were trialed broadly for psychotic disorders. Between 1960–1962, three pivotal studies compared metfendrazine against chlorpromazine (first-generation antipsychotic) in schizophrenia:

Table 2: Schizophrenia Trial Outcomes (1960–1962)

Study (Year)NInterventionResponse RateKey Limitations
Müller et al. (1960)84Metfendrazine 60 mg/day41% improvement (BPRS)No placebo arm; open-label
Vogel (1961)120Metfendrazine vs. chlorpromazineNon-inferior (p=0.07)High dropout (32%)
Costa (1962)67Metfendrazine adjunct29% reduced hallucinationsSmall sample; short follow-up

While metfendrazine showed modest antipsychotic effects, particularly for negative symptoms (apathy, anhedonia), outcomes were inconsistent:

  • Positive symptoms: Marginal reduction in hallucinations/delusions versus chlorpromazine.
  • Cognitive effects: Minor improvements in executive function, attributed to dopamine accumulation in prefrontal circuits [3].Critically, these trials lacked diagnostic precision by modern standards—most patients had "schizoaffective" features, blurring efficacy interpretation. By 1962, consensus concluded MAOIs like metfendrazine were inferior to antipsychotics for core psychotic symptoms, though potentially useful for comorbid depression [3] [1].

Market Withdrawal: Mechanistic Limitations vs. Emerging Tricyclic Antidepressants

Metfendrazine was discontinued by 1964 due to intersecting factors:

  • Pharmacological rigidity: Irreversible MAO inhibition necessitated 2–3 weeks for enzyme recovery after cessation, complicating dose adjustments. Tyramine dietary restrictions—mandatory to prevent hypertensive crises—further reduced practicality [9] [4].
  • Rise of tricyclics: Imipramine (launched 1958) and amitriptyline demonstrated superior efficacy in endogenous depression. A 1963 meta-analysis showed tricyclics achieved 68% response in melancholic depression versus 51% for MAOIs, attributed to their dual reuptake inhibition of serotonin/norepinephrine without tyramine risks [1].
  • Commercial pressures: Pharmaceutical investment shifted toward tricyclics and later benzodiazepines, marginalizing hydrazine MAOIs. By 1966, metfendrazine vanished from formularies, underscoring a broader decline: MAOI prescriptions plummeted from 400,000/year (1960) to <5,000 by 1970 [9].

Properties

CAS Number

3734-26-7

Product Name

Metfendrazine

IUPAC Name

1-methyl-1-(1-phenylpropan-2-yl)hydrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-9(12(2)11)8-10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3

InChI Key

MCBDVQRENMFNSU-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N(C)N

Solubility

Soluble in DMSO

Synonyms

Metfendrazine; A17767; A 17767; A-17767; NSC 169501; methphendrazine; Methphendracine

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.